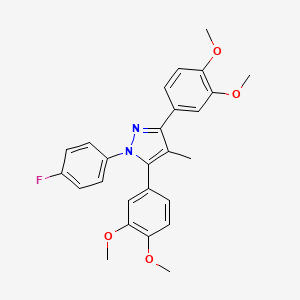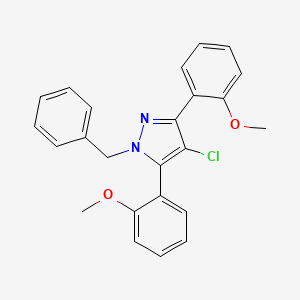![molecular formula C12H15N3O2S B10926197 N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10926197.png)
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a chemical compound with the molecular formula C12H15N3O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrazole ring substituted with a 3-methylbenzyl group and a methanesulfonamide group, contributing to its unique chemical properties.
Preparation Methods
The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The pyrazole ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide can be compared with other sulfonamide compounds, such as:
N-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-N’-phenylurea: This compound also contains a pyrazole ring and a sulfonamide group, but differs in its substitution pattern and overall structure.
N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide: This compound has a similar sulfonamide group but differs in the position of the methyl group on the benzyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]methanesulfonamide |
InChI |
InChI=1S/C12H15N3O2S/c1-10-4-3-5-11(8-10)9-15-7-6-12(13-15)14-18(2,16)17/h3-8H,9H2,1-2H3,(H,13,14) |
InChI Key |
LTVKZUHWYGFNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926118.png)
![1-(4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10926119.png)
![6-(furan-2-yl)-3-methyl-N-(4-phenoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926122.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926128.png)


![1-(2,4-Dichlorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B10926144.png)
![3,6-dimethyl-4-(4-methyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926152.png)
![N-(5-chloropyridin-2-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10926157.png)
![3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926168.png)
![1-ethyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926171.png)
![N-[2-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10926179.png)
![4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10926184.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926202.png)
